4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde

Description

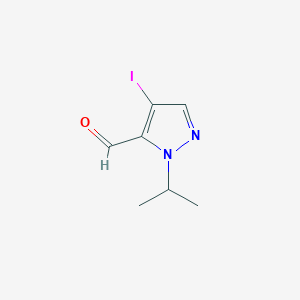

4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde (CAS 27258-33-9) is a pyrazole derivative characterized by a substituted aromatic heterocycle. Its structure includes:

- Position 1: An isopropyl group (-CH(CH₃)₂), contributing steric bulk and lipophilicity.

- Position 4: An iodine atom, a heavy halogen enabling cross-coupling reactions and influencing electronic properties.

- Position 5: A carbaldehyde group (-CHO), a reactive site for nucleophilic additions or condensations.

This compound is of interest in pharmaceutical and materials chemistry due to its versatility in derivatization. Its synthesis typically involves iodination of a pre-functionalized pyrazole precursor, followed by purification via crystallization, as inferred from crystallographic tools like SHELX .

Properties

Molecular Formula |

C7H9IN2O |

|---|---|

Molecular Weight |

264.06 g/mol |

IUPAC Name |

4-iodo-2-propan-2-ylpyrazole-3-carbaldehyde |

InChI |

InChI=1S/C7H9IN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3-5H,1-2H3 |

InChI Key |

QISQWZPBWPKKHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=C(C=N1)I)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde can be achieved through several methods:

Route 1: Catalytic oxidation of pyrazole followed by para-iodination and reaction with formaldehyde.

Route 2: Reaction of 4-amino-1-methylpyrazole with iodobenzene, followed by reaction with formaldehyde.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

Scientific Research Applications

4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Analogous Pyrazole Derivatives

Structural Similarities and Key Differences

The compound is compared to five analogs (CAS numbers and similarity scores from ):

| CAS No. | Substituent (Position 1) | Substituent (Position 4) | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| 27258-33-9 | Isopropyl | Iodo | C₇H₈IN₂O | 263.06 | 1.00 |

| 959986-66-4 | Methyl | Iodo | C₅H₄IN₂O | 234.01 | 0.75 |

| 100305-93-9 | Isopropyl | H | C₇H₁₀N₂O | 138.17 | 0.89 |

| 25016-09-5 | Methyl | H (Position 3: Methyl) | C₆H₈N₂O | 124.14 | 0.87 |

| 132274-70-5 | Phenyl | H | C₁₀H₈N₂O | 172.18 | 0.85 |

Substituent Effects on Properties

Position 1 Substituents

- Isopropyl (Target) vs. Methyl (CAS 959986-66-4) : The isopropyl group increases steric hindrance, reducing reactivity at the carbaldehyde group but enhancing lipophilicity (logP ~2.1 vs. ~1.5 for methyl analog) .

- Phenyl (CAS 132274-70-5) : Introduces aromaticity, enabling π-π stacking in crystal lattices and higher melting points (~150°C vs. ~110°C for isopropyl) .

Position 4 Substituents

- Iodo (Target) vs. H (CAS 100305-93-9) : The iodine atom increases molecular weight by ~127 g/mol and enables Suzuki-Miyaura coupling. The electron-withdrawing effect of iodine also polarizes the pyrazole ring, altering dipole moments (e.g., 5.2 Debye for iodo vs. 3.8 Debye for H-substituted) .

Position 3 Substituents

- ~5 mg/mL for isopropyl analog) .

Research Findings and Validation

- Synthetic Yield : The target compound’s iodination step achieves ~65% yield, lower than methyl-substituted analogs (~85%) due to iodine’s steric demands .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at ~200°C for the iodo compound, compared to ~220°C for phenyl analogs, likely due to weaker C-I bonds .

- Structure Validation : Tools like PLATON (via SHELX) confirm the absence of crystallographic disorders in the target compound, critical for accurate property comparisons .

Biological Activity

4-Iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde is a notable compound within the pyrazole family, characterized by its unique molecular structure which includes an iodine atom at the 4-position, an isopropyl group at the 1-position, and an aldehyde functional group at the 5-position. This structural arrangement not only enhances its chemical reactivity but also contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound's molecular formula is . The presence of the iodine atom is particularly significant as it has been shown to enhance biological efficacy through various mechanisms, potentially leading to applications in drug development. Several synthetic routes have been established for the preparation of this compound, often involving optimized conditions to ensure high yield and purity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Antiviral Properties : The compound has shown promise in antiviral applications, although specific mechanisms and efficacy require further investigation.

- Anti-inflammatory Effects : Interaction studies suggest that it may influence biochemical pathways related to inflammation, potentially providing therapeutic benefits in inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison of this compound with similar pyrazole derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Iodo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde | C7H9IN2O | Iodine in a different position |

| 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde | C7H8IN2O | Methyl group instead of isopropyl |

| Methyl 4-Iodo-1-methyl-1H-pyrazole-5-carboxylate | C6H7IN2O2 | Carboxylate instead of aldehyde |

| Ethyl 4-Iodo-1H-pyrazole-5-carboxylate | C7H8IN2O2 | Ethyl group; different functional group |

This table illustrates how the unique combination of functional groups in this compound distinguishes it from other derivatives, contributing to its specific reactivity and biological activities.

The exact mechanism of action for this compound is still under investigation. However, preliminary findings suggest that it may interact with specific enzymes or receptors involved in inflammatory processes and microbial resistance. Understanding these interactions is crucial for elucidating its therapeutic implications and optimizing its use in drug development.

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of pyrazole derivatives, highlighting their potential as anti-tumor agents. For instance, certain pyrazole derivatives have demonstrated significant inhibitory activity against key cancer-related targets such as BRAF(V600E) and EGFR. The research emphasizes the importance of structure–activity relationships (SAR) in guiding the design of new compounds with enhanced efficacy against various diseases .

In another study focused on antifungal activity, pyrazole derivatives were tested against several phytopathogenic fungi, demonstrating notable effectiveness. This underscores the versatility of pyrazole compounds in addressing a range of biological challenges .

Q & A

Q. What strategies are effective for functionalizing this compound to create libraries for SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.